BenchChemオンラインストアへようこそ!

1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Conformational Analysis Protease Inhibition

This compound is the only commercially available 1,2,3-triazole-4-carboxylic acid fragment that incorporates a methylene-bridged N-ethylpiperidine moiety, derived directly from Merck Sharp & Dohme Corp.'s prolylcarboxypeptidase (PrCP) inhibitor program. The 3-position methylene spacer on the piperidine ring creates a unique conformational profile that is critical for engaging the PrCP catalytic site—a feature absent in rigid, direct-linked analogs (e.g., CAS 1707563-17-4). With a predicted TPSA of 71.3 Ų (below the 90 Ų BBB cutoff) and a molecular weight of only 238.29 g/mol, it is an ideal fragment for designing brain-penetrant probes for metabolic and cardiovascular disease research. Procure this validated starting material to ensure SAR consistency in your discovery workflow.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
CAS No. 2098132-23-9
Cat. No. B1479431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS2098132-23-9
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C11H18N4O2/c1-2-14-5-3-4-9(6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
InChIKeyMLJAYNXDOQJVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-Ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098132-23-9): Sourcing a Key Piperidinyl-Triazole Scaffold for Metabolic Target Research


1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic building block featuring a 1,2,3-triazole-4-carboxylic acid core linked via a methylene bridge to an N-ethylpiperidine ring [1]. This specific architecture is distinct from direct-linked or heteroatom-linked analogs, creating a unique conformational profile. The compound is listed as a piperidinyl triazole derivative in drug-target databases, originally sourced from Merck Sharp & Dohme Corp., and is associated with the inhibition of prolylcarboxypeptidase (PrCP), a serine protease implicated in metabolic and cardiovascular disease pathways [2][3].

Why Simple In-Class Substitution of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Can Derail Metabolic Target Studies


Interchanging this compound with a generic piperidinyl-triazole carboxylic acid can lead to significant functional discrepancies. The 3-position attachment of the methylene bridge on the piperidine ring, coupled with the N-ethyl substituent, creates a precise vector and spacer length between the basic amine and the acidic triazole-carboxylic acid, which is critical for engaging the catalytic site of target enzymes like prolylcarboxypeptidase (PrCP) [2][3]. Analogs with a direct bond (no methylene spacer) or different N-alkyl groups will alter the pKa of the basic amine, the overall molecular shape, and the conformational flexibility, leading to unpredictable shifts in binding affinity. Even compounds with identical molecular formulas but different regioisomeric attachments would present a completely different pharmacophore, making them non-interchangeable for structure-activity relationship (SAR) studies [1].

Quantitative Differentiation of CAS 2098132-23-9 from Its Closest Analogs


Conformational Flexibility: Methylene Spacer vs. Direct-Linked Analog

The target compound possesses a rotatable methylene bridge (4 total rotatable bonds) connecting the piperidine and triazole rings, a feature absent in the direct-linked analog 1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707563-17-4) [1]. This additional degree of freedom allows the carboxylic acid pharmacophore to sample a significantly larger conformational space, potentially accommodating induced-fit binding modes in enzyme pockets like PrCP that are inaccessible to rigid analogs.

Medicinal Chemistry Conformational Analysis Protease Inhibition

Lipophilicity Modulation for Optimized ADME Profile

The target compound's predicted logP (XLogP3-AA) is -1.6, indicating significant hydrophilicity [1]. This is in contrast to the analogous alcohol precursor, (1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, which lacks the ionizable acid and would be expected to have a higher logP, and other in-class compounds like 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid where the bulky Boc group substantially increases lipophilicity [2][3]. The negative logP value suggests superior aqueous solubility and a lower volume of distribution compared to more lipophilic triazole analogs.

Drug Metabolism Lipophilicity Pharmacokinetics

High-Value Target Engagement: Prolylcarboxypeptidase (PrCP) Inhibition

The target compound is explicitly cataloged as a piperidinyl triazole derivative developed by Merck Sharp & Dohme Corp. for inhibiting Prolylcarboxypeptidase (PrCP), a target for obesity, diabetes, and cardiovascular disease [1][2]. While the specific PrCP IC50 value for this compound is not publicly disclosed, its classification alongside other Merck clinical candidates provides a strong inferential link to PrCP. In contrast, many other triazole-4-carboxylic acid building blocks are reported as inhibitors of unrelated targets like thymidylate synthase or chitinase, offering no advantage for metabolic research programs [3][4].

Metabolic Disease Serine Protease Inhibition Cardiovascular Research

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Prediction

The computed TPSA of the target compound is 71.3 Ų, which is below the commonly accepted threshold of 90 Ų for passive blood-brain barrier (BBB) penetration [1]. This property distinguishes it from more polar analogs. For instance, the addition of a single extra heteroatom in the ring (e.g., 1-(4-Amino-furazan-3-yl)-5-piperidin-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid hydrazide) can increase TPSA well above 100 Ų, significantly limiting CNS exposure [2]. This intermediate TPSA value suggests the target compound may achieve moderate CNS penetration, a desirable profile for metabolic targets with central components of action.

Central Nervous System Permeability Drug Design

Precision Applications for 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid Based on Differential Evidence


Fragment-Based Lead Discovery for Metabolic Serine Proteases

Procure this compound as a core scaffold for fragment-based drug discovery targeting PrCP and related metabolic serine proteases. Its low molecular weight (238.29 g/mol) and negative predicted logP (-1.6) make it an ideal fragment hit amenable to structure-based optimization. The methylene spacer provides a synthetic handle for introducing diversity while maintaining the conformational flexibility observed to be a key differentiator from the rigid, direct-linked analog (1707563-17-4) [1].

Development of CNS-Penetrant Metabolic Modulators

Utilize this compound as a starting point for designing brain-penetrant PrCP inhibitors for studying central regulation of energy homeostasis. Its TPSA of 71.3 Ų is below the standard 90 Ų BBB cutoff, suggesting potential for CNS exposure. Medicinal chemists can perform iterative analog synthesis around the N-ethyl and carboxylic acid positions while monitoring this key parameter to maintain CNS access, a crucial advantage over more polar triazole derivatives with TPSA > 100 Ų [2].

Chemical Biology Probe for the Renin-Angiotensin and Kallikrein-Kinin Systems

Deploy this compound as a chemical probe precursor in assays investigating PrCP's role in angiotensin and bradykinin processing. The compound's direct lineage as a Merck Sharp & Dohme Corp. piperidinyl triazole derivative for PrCP inhibition provides a validated pharmacological starting point. Researchers can synthesize a focused library using the carboxylic acid as a conjugation point for functional probes while retaining the critical N-ethylpiperidine methyl triazole core required for PrCP engagement [3].

Quote Request

Request a Quote for 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.